molecular formula C17H14Cl2N2O6 B2955640 Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate CAS No. 338961-35-6

Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate

Cat. No.: B2955640
CAS No.: 338961-35-6
M. Wt: 413.21
InChI Key: VCJUBEPPOSTDAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate is a useful research compound. Its molecular formula is C17H14Cl2N2O6 and its molecular weight is 413.21. The purity is usually 95%.
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Scientific Research Applications

High-Ceiling Diuretics

Aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate have been synthesized and tested for saluretic and diuretic activities. These compounds demonstrate significant potential as high-ceiling diuretics, with variations in the aminomethyl group and other functional groups affecting their activity. Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, in particular, was identified as a very potent diuretic, indicating a promising area for further research in kidney function and fluid balance management (Lee et al., 1984).

Synthesis of Aromatic Compounds

The synthesis of 2-(p-Nitrophenoxy)ethylamines showcases the chemical versatility of related compounds, achieved through reactions of 2-aminoethanols with p-chloronitrobenzene and by Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides. This process illustrates the compound's utility in creating a variety of aromatic and nitroaromatic compounds, which could have implications in developing new materials or chemical probes (Knipe et al., 1977).

Antimicrobial Activity

The synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives from 2-(Phenoxymethyl)-1H-benzimidazole and its subsequent reactions, including with ethyl chloroacetate, highlights the potential for developing novel antimicrobial agents. These compounds exhibit significant activity against various bacterial and fungal strains, suggesting their utility in addressing antimicrobial resistance and the development of new therapeutic agents (Salahuddin et al., 2017).

Chemical Synthesis and Characterization

Efficient consecutive synthesis of Ethyl-2-(4-Aminophenoxy) Acetate as a precursor for dual GK and PPARγ activators demonstrates the compound's relevance in medicinal chemistry, particularly in synthesizing hypoglycemic agents. This synthesis process, characterized by various spectroscopic and crystallographic techniques, underscores the importance of ethyl 2-(2,4-dichloro-5-((4-nitrobenzoyl)amino)phenoxy)acetate derivatives in developing new therapeutic compounds (Altowyan et al., 2022).

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-[(4-nitrobenzoyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O6/c1-2-26-16(22)9-27-15-8-14(12(18)7-13(15)19)20-17(23)10-3-5-11(6-4-10)21(24)25/h3-8H,2,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJUBEPPOSTDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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